PDE4 Enzyme Inhibition: 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide Potency vs. Rolipram Binding
The compound inhibits cAMP-specific 3',5'-cyclic phosphodiesterase 4C (PDE4C) from rat brain tissue with an IC50 of 250 nM, measured via rolipram binding displacement [1]. In a human cellular PDE4 assay (U937 cells, representing PDE4A/B/C/D isoforms), inhibition potency is 120 nM [2]. These values establish baseline PDE4 engagement relative to the reference inhibitor rolipram (IC50 ~1-10 nM for PDE4 isoforms) [3], positioning this compound as a moderately potent PDE4 ligand suitable for hit-to-lead optimization campaigns.
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 250 nM (rat PDE4C rolipram binding); 120 nM (human PDE4A/B/C/D, U937 cells) |
| Comparator Or Baseline | Rolipram: ~1-10 nM (PDE4 isoform-dependent) |
| Quantified Difference | Target compound is ~25- to 250-fold less potent than rolipram |
| Conditions | Rat brain tissue rolipram binding displacement; human U937 cell PDE4 inhibition |
Why This Matters
Quantified PDE4 inhibition enables benchmarking against the class reference inhibitor, informing procurement decisions for PDE4-targeted screening cascades.
- [1] BindingDB. BDBM50218256: IC50 = 250 nM for rat PDE4C rolipram binding inhibition. BindingDB Entry. View Source
- [2] BindingDB. BDBM50218256: IC50 = 120 nM for human PDE4A/B/C/D inhibition in U937 cells. BindingDB Entry. View Source
- [3] Carotti, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Università degli Studi di Firenze. View Source
